Roridin L2
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Overview
Description
Roridin L2 is a macrocyclic trichothecene mycotoxin produced by the fungus Stachybotrys chartarum. It is a member of the trichothecene family, known for their potent toxic effects on eukaryotic cells. This compound has a complex molecular structure with the formula C29H38O9 and a molecular weight of 530.60 g/mol .
Mechanism of Action
Mode of Action
It is known to possess little in vitro or in vivo toxic activity . As a precursor to Satratoxin G, it may share some mechanisms of action, but this requires further investigation.
Result of Action
Roridin L2 is known to possess little in vitro or in vivo toxic activity
Action Environment
The action of this compound may be influenced by environmental factors. For instance, the production of this compound by Stachybotrys chartarum is modulated by environmental factors such as substrate composition and quality, humidity, and temperature . These factors could potentially influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Biochemical Properties
Roridin L2, like other trichothecenes, is known to interact with various biomolecules. Its molecular weight is 530.60
Cellular Effects
This compound has been associated with various cellular effects. It is known to induce oxidative stress-associated pathways . It has also been linked to neurotoxicity, causing neuronal cell apoptosis and inflammation .
Molecular Mechanism
It is known that trichothecenes, the group of toxins to which this compound belongs, can cause detrimental changes in cells, resulting in alterations in second messenger systems through damaging membrane receptors .
Temporal Effects in Laboratory Settings
It is known that trichothecenes, including this compound, are stable and resistant to degradation .
Dosage Effects in Animal Models
Trichothecenes are known to cause a variety of effects in animals, including hematopoietic, radiomimetic, gastric and intestinal lesions, and immune-suppression .
Metabolic Pathways
Trichothecenes are known to disrupt important metabolic pathways, compromising physiological functions including growth, development, and reproduction .
Transport and Distribution
It is known that trichothecenes can incorporate into membrane structures, causing various detrimental changes .
Subcellular Localization
It is known that trichothecenes can cause detrimental effects on DNA, RNA, and protein synthesis, which can impact every cell in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Roridin L2 is primarily obtained through the cultivation of Stachybotrys chartarum. The fungus is grown on various substrates, including building materials like fiberglass and wallpaper . The production of this compound involves the biosynthesis of precursor compounds, which are then converted into the final product through enzymatic reactions within the fungal cells .
Industrial Production Methods: Industrial production of this compound is not common due to its toxic nature. for research purposes, it can be isolated from fungal cultures using chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions: Roridin L2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can affect the carbonyl groups within the structure.
Substitution: Substitution reactions can occur at the ester and ether linkages.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Roridin L2 has several applications in scientific research:
Comparison with Similar Compounds
- Roridin A
- Roridin E
- Satratoxin G
- Verrucarin J
Comparison: Roridin L2 is unique among these compounds due to its specific structural features and biosynthetic pathway. While Roridin A and Roridin E share similar macrocyclic structures, this compound is distinguished by its extended carbon chain linked at C-4 . Satratoxin G and Verrucarin J also belong to the trichothecene family but differ in their toxic potency and molecular targets .
This compound’s distinct structure and biosynthetic origin make it a valuable compound for studying the diverse effects of macrocyclic trichothecenes.
Properties
IUPAC Name |
[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E)-7-hydroxy-6-[2-(5-oxo-2H-furan-3-yl)ethoxy]octa-2,4-dienoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38O9/c1-18-8-10-28(16-30)23(12-18)37-24-14-22(27(28,3)29(24)17-36-29)38-25(32)7-5-4-6-21(19(2)31)34-11-9-20-13-26(33)35-15-20/h4-7,12-13,19,21-24,30-31H,8-11,14-17H2,1-3H3/b6-4+,7-5-/t19?,21?,22-,23-,24-,27-,28-,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIYRVDWRBKREW-JNMAXWDTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)OCCC5=CC(=O)OC5)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\C(C(C)O)OCCC5=CC(=O)OC5)C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the difference in neurotoxicity between Satratoxin G and its proposed precursor, Roridin L2?
A1: Research suggests that while Satratoxin G exhibits potent neurotoxicity both in vitro and in vivo, this compound demonstrates a lack of neurotoxic effects. [, ]. In studies using PC-12 neuronal cells, Satratoxin G induced apoptosis at concentrations of 10-25 ng/ml, whereas this compound did not show any toxicity even at 1000 ng/ml []. Similar results were observed in vivo, where intranasal exposure to Satratoxin G caused significant apoptosis of olfactory sensory neurons (OSN) and olfactory epithelium atrophy in mice, while this compound, at an equivalent dose, did not cause any noticeable toxicity []. This difference in toxicity, despite the structural similarities, highlights the importance of the macrocyclic structure in Satratoxin G for its neurotoxic activity.
Q2: Can this compound be found in straw, and if so, at what levels?
A2: A study investigating the presence of various mycotoxins in straw samples across Germany found this compound in one barley straw sample []. This sample contained a mixture of macrocyclic trichothecenes, including Satratoxin G and F, Roridin E, Verrucarin J, and this compound, with a total concentration measured as Roridin A equivalents of 183 μg/kg []. This finding suggests that this compound, along with other macrocyclic trichothecenes, can be present in straw, although its occurrence seems less frequent compared to other mycotoxins like deoxynivalenol or zearalenone.
Q3: How is this compound produced and purified for research purposes?
A3: Researchers have developed a method for producing and isolating this compound from cultures of Stachybotrys chartarum []. This method involves culturing the fungus on rice, followed by extraction with acetonitrile. The extract is then subjected to silica-gel chromatography and further purified using C18 reverse-phase liquid chromatography. The purity of this compound is confirmed through techniques like electrospray ionization/collision-induced dissociation (ESI-CID) tandem mass spectrometry []. This method enables researchers to obtain sufficient quantities of pure this compound for further investigation of its properties and potential applications.
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